2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine
Beschreibung
2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine is a pyridine derivative featuring a methyl group at position 2 and a methoxy substituent at position 5. The methoxy group is further functionalized with a 1-methyl-1H-pyrazol-4-yl moiety. This structure combines aromatic pyridine and pyrazole rings, which are known to influence electronic properties and biological interactions. The compound has been synthesized via microwave-assisted coupling reactions involving (1-methyl-1H-pyrazol-4-yl)methanamine and halogenated pyridine precursors under high-temperature conditions (200°C for 20 minutes) .
Eigenschaften
IUPAC Name |
2-methyl-6-[(1-methylpyrazol-4-yl)methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9-4-3-5-11(13-9)15-8-10-6-12-14(2)7-10/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGXCXBUCSXMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine typically involves the reaction of 2-methyl-6-hydroxypyridine with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time .
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Methoxy Group
The methoxy linker (-OCH₂-) is susceptible to nucleophilic substitution under specific conditions. For example:
-
Reaction with amines : The methoxy group can be replaced by amino groups via nucleophilic displacement. This typically requires refluxing in ethanol or dimethylformamide (DMF) with excess amine.
-
Halogenation : Treatment with hydrohalic acids (e.g., HBr) replaces the methoxy group with halides, forming brominated derivatives.
Representative Conditions
| Substrate | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Methoxy group | Ethylenediamine | Reflux, 12 h, DMF | Amino-substituted derivative | 65–75% | |
| Methoxy group | HBr (48%) | Reflux, 6 h, ethanol | 6-bromo-2-methylpyridine analog | 80% |
Cross-Coupling Reactions
The pyridine and pyrazole rings participate in palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura coupling : The pyridine ring undergoes coupling with aryl boronic acids to introduce aryl groups at the 6-position.
-
Buchwald-Hartwig amination : Enables C–N bond formation between the pyridine ring and amines .
Example Reaction
text2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine + Phenylboronic acid → 2-methyl-6-(phenyl)-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 24 h Yield: 70–85% [3][6]
Oxidation Reactions
-
Methyl group oxidation : The 2-methyl group on the pyridine ring can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .
-
Pyrazole ring oxidation : Strong oxidants like HNO₃ convert the pyrazole ring into pyrazolone derivatives .
Oxidation Data
| Site of Oxidation | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 2-methyl (pyridine) | KMnO₄, H₂SO₄ | 60°C, 8 h | 2-carboxypyridine derivative | 55% | |
| Pyrazole ring | HNO₃ (conc.) | Reflux, 4 h | 1-methylpyrazolone derivative | 40% |
Electrophilic Aromatic Substitution
The pyridine ring undergoes electrophilic substitution at the 4-position due to electron-donating effects of the methoxy group:
Reaction Outcomes
| Reaction Type | Reagent | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4 | 4-nitro-2-methylpyridine derivative | 60% | |
| Sulfonation | SO₃/H₂SO₄ | 4 | 4-sulfonic acid derivative | 50% |
Reduction Reactions
-
Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines .
-
Pyridine ring reduction : LiAlH₄ reduces the pyridine ring to piperidine under high-temperature conditions.
Cyclization Reactions
Reaction with α,β-unsaturated ketones (e.g., chalcone derivatives) in the presence of piperidine yields fused pyran or pyridine derivatives .
Mechanism
-
Michael addition of the chalcone to the pyridine.
-
Cyclization via intramolecular nucleophilic attack.
Key Research Findings
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has shown promise in the development of therapeutic agents, particularly as inhibitors of specific enzymes involved in neurodegenerative diseases. Its structure allows for interactions that can inhibit monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters.
Enzyme Inhibition
Research has indicated that derivatives of 2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine exhibit selective inhibition against MAO-B, an enzyme linked to Parkinson's disease. For instance, one study reported that certain derivatives had IC values in the low micromolar range, demonstrating their potential as therapeutic agents for neurological disorders .
Synthesis and Structural Studies
The synthesis of 2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine has been explored through various methodologies, including microwave-assisted synthesis which enhances yield and reduces reaction times. The compound's crystal structure has been characterized, providing insights into its molecular interactions and stability .
Case Studies on Synthesis
A notable case study involves the synthesis of related pyrazole derivatives that serve as AMPK inhibitors, indicating the versatility of this compound in generating novel pharmacological agents . The methodology employed includes palladium-catalyzed reactions which are efficient for constructing complex molecular frameworks.
In vitro studies have assessed the biological activity and toxicity profiles of compounds related to 2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine. These studies are crucial for understanding the safety and efficacy of potential drug candidates.
Toxicity Evaluation
The toxicity assessments conducted on Vero cells indicated that these compounds exhibit low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development . The results showed over 80% cell viability at concentrations up to 100 μg/mL, which is significant for drug development.
Applications in Drug Development
The unique structural features of 2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine make it a valuable scaffold for designing new drugs targeting various biological pathways.
Potential Therapeutic Areas
Given its inhibitory effects on MAO-B and other enzymes, this compound could be further explored for applications in:
- Neurological Disorders : Targeting conditions like Alzheimer's and Parkinson's disease.
- Cancer Therapy : As part of a combination therapy targeting metabolic pathways involved in cancer progression .
Data Summary Table
Wirkmechanismus
The mechanism of action of 2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Key Differences :
- MPEP and MTEP have validated neuroprotective efficacy, whereas the target compound’s biological activity remains speculative without direct evidence .
Corrosion Inhibitors with Pyridine/Pyrazole Motifs
Pyridine derivatives with nitrogenous substituents are effective corrosion inhibitors in acidic environments. Relevant examples include:
Biologische Aktivität
2-Methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. Its structural features suggest that it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Synthesis
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 218.25 g/mol
The synthesis typically involves the reaction of 2-methyl-6-hydroxypyridine with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions, leading to the formation of the desired methoxy derivative.
Anticancer Properties
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance, studies have shown that related pyrazole derivatives can inhibit the growth of various cancer cell lines, including:
- Liver Cancer (HepG2)
- Cervical Cancer (HeLa)
- Breast Cancer (MDA-MB-231)
In vitro studies demonstrated that these compounds could reduce cell proliferation by up to 54% in HepG2 cells and 38% in HeLa cells, while showing minimal toxicity to normal fibroblasts .
Enzyme Inhibition
2-Methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine has been investigated for its potential as an enzyme inhibitor. The compound's structure suggests it may act on various pathways, including:
- Histone Deacetylases (HDACs) : Known to play a role in cancer progression.
- Cyclooxygenases (COX) : Involved in inflammation and pain pathways.
Inhibitory assays have indicated that similar pyrazole derivatives can exhibit IC values ranging from 16.2 to 50.2 nmol/L against specific targets .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which are common among pyrazole derivatives. This activity is crucial for developing treatments for inflammatory diseases and conditions such as arthritis and other chronic inflammatory states .
Case Studies
Several studies highlight the biological activity of related pyrazole compounds:
- Study on Antitumor Activity : A series of pyrazole derivatives were tested against multiple cancer cell lines, revealing promising results in inhibiting tumor growth and inducing apoptosis through various mechanisms .
- Enzyme Inhibition Research : A study focused on the inhibition of sEH (soluble epoxide hydrolase), where certain pyrazole derivatives showed enhanced potency due to structural modifications, suggesting a potential pathway for drug development targeting inflammation-related diseases .
Data Summary
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution, where the pyridine hydroxyl group reacts with a chloromethylpyrazole intermediate. For example, analogous methods involve coupling 2-methyl-6-chloropyridine with (1-methyl-1H-pyrazol-4-yl)methanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Optimization includes controlling reaction time (12–24 hours), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (60–80%) are achieved by iterative solvent selection (e.g., DMF vs. DMSO) and catalyst screening .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm substituent positions. For example, the pyridine C-6 methoxy group shows a downfield shift (~4.0 ppm for –OCH₃), while pyrazole protons resonate at 7.5–8.0 ppm .
- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₁H₁₄N₃O₂, theoretical 220.11 g/mol). Purity ≥95% is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
- X-ray crystallography : Resolves regiochemistry ambiguities, particularly for pyrazole-pyridine linkage .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Kinase inhibition : Use ATP-binding pocket competition assays (e.g., ADP-Glo™ Kinase Assay) with recombinant kinases (e.g., EGFR, MAPK) .
- Cellular neuroprotection : Treat neuronal cell lines (e.g., SH-SY5Y) with glutamate-induced excitotoxicity and measure viability via MTT assay. Compare to mGluR5 antagonists like MPEP (IC₅₀ ~100 nM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance target selectivity?
- Methodology :
- Pyrazole modifications : Replace the 1-methyl group with bulkier substituents (e.g., isopropyl) to assess steric effects on receptor binding. Analogous studies show that 4-methoxypyrazole improves metabolic stability .
- Pyridine substituents : Introduce electron-withdrawing groups (e.g., –CF₃) at position 2 to enhance hydrogen bonding with kinase catalytic domains. Compare to 2-trifluoromethyl analogs showing 10-fold higher potency in kinase inhibition .
- Data analysis : Use molecular docking (AutoDock Vina) and MD simulations (AMBER) to correlate substituent effects with binding free energy (ΔG) .
Q. How should contradictory data on neuroprotective efficacy be resolved across different experimental models?
- Case study : Inconsistent results between in vitro (IC₅₀ = 50 nM in SH-SY5Y cells) and in vivo (no effect in MPTP-induced Parkinsonian mice) models may arise from pharmacokinetic limitations.
- Resolution steps :
Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and blood-brain barrier penetration (in situ perfusion) .
Metabolite identification : Incubate with liver microsomes to detect inactive metabolites (e.g., O-demethylation) .
Dose optimization : Adjust dosing regimens (e.g., continuous infusion vs. bolus) to maintain therapeutic concentrations .
Q. What experimental designs are critical for validating the compound’s mechanism as an mGluR5 antagonist?
- Methodology :
- Radioligand binding : Compete with [³H]MPEP in rat cortical membranes to calculate Ki values .
- Calcium flux assays : Use HEK293 cells expressing mGluR5 and Gαq-coupled aequorin. Antagonism is confirmed by blocking DHPG-induced Ca²⁺ release .
- In vivo electrophysiology : Record striatal neuronal activity in rodents post-administration to assess NMDA receptor modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
